molecular formula C12H14O4 B6285284 (2E)-3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid CAS No. 2407914-25-2

(2E)-3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid

Cat. No.: B6285284
CAS No.: 2407914-25-2
M. Wt: 222.2
InChI Key:
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Description

(2E)-3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a phenyl group substituted with a methoxyethoxy group and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-(2-methoxyethoxy)benzaldehyde.

    Condensation Reaction: The benzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding cinnamic acid derivative.

    Isomerization: The resulting product is then subjected to isomerization to obtain the (2E)-isomer of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving electrophiles such as halogens or nitro groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2E)-3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

    Cinnamic Acid: Shares a similar propenoic acid moiety but lacks the methoxyethoxy group.

    Ferulic Acid: Contains a methoxy group on the phenyl ring but differs in the position and type of substituents.

Uniqueness: (2E)-3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid is unique due to the presence of the methoxyethoxy group, which imparts specific chemical and physical properties. This structural feature may enhance its solubility, reactivity, and potential biological activities compared to similar compounds.

Properties

CAS No.

2407914-25-2

Molecular Formula

C12H14O4

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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